2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the class of benzothiadiazine derivatives, characterized by a fused heterocyclic core containing sulfur and nitrogen atoms. The 1,1-dioxido group indicates the presence of a sulfone moiety, which enhances the compound’s stability and electronic properties.
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-8-13(9-7-12)11-18-17(21)10-16-19-14-4-2-3-5-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHGZDHEONQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methylbenzyl)acetamide is a member of the benzothiadiazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 403.45 g/mol
- CAS Number : 951540-67-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzothiadiazine core is known for its ability to modulate protein functions through binding interactions. Specific mechanisms may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antitumor Activity
Research has indicated that derivatives of benzothiadiazines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzothiadiazine compounds selectively induce apoptosis in transformed T-cells without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies.
Antimicrobial Properties
Benzothiadiazine derivatives have been explored for their antimicrobial activity. Preliminary studies suggest that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from their ability to disrupt bacterial cell wall synthesis or function.
Synthesis Routes
The synthesis of This compound typically involves the following steps:
- Formation of the Benzothiadiazine Core :
- Cyclization of appropriate sulfonamide and amine precursors under acidic or basic conditions.
- Acylation Reaction :
- Acylation with 4-methylbenzylacetyl chloride in the presence of a base (e.g., triethylamine).
Study 1: Cytotoxic Effects on T-cells
A study published in Cancer Research evaluated the cytotoxicity of benzothiadiazine derivatives on transformed T-cells. The results indicated that compounds with larger aromatic groups at the C3 position exhibited enhanced potency and selectivity for T-cells compared to B-cells. The mechanism was identified as apoptosis induction through mitochondrial pathways .
Study 2: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various benzothiadiazine derivatives, This compound was tested against standard bacterial strains. Results showed a significant reduction in bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes: *Molecular weight estimated based on analogous compounds in .
Key Structural Differences and Implications
Pyrazolo-benzothiazine derivatives (e.g., ) incorporate a pyrazole ring fused to benzothiazine, enhancing rigidity and possibly improving metabolic stability.
Substituent Effects The 4-methylbenzyl group in the target compound and increases lipophilicity compared to polar groups like 4-hydroxyphenyl in . This may influence membrane permeability and pharmacokinetics. Sulfone moieties (e.g., ) are critical for hydrogen bonding and oxidative stability, contrasting with non-sulfonated analogs like the pyrrolidinone derivative in .
Synthetic Routes
- The target compound’s synthesis likely involves coupling of a benzothiadiazine sulfone precursor with 4-methylbenzylamine, analogous to methods in .
- Multicomponent reactions (e.g., ) are common for related acetamide derivatives, enabling rapid diversification of substituents.
The 4-methylbenzyl group in is associated with improved bioavailability in CNS-targeting drugs, hinting at possible neuropharmacological applications.
Research Findings and Data Gaps
- Pharmacological Data: Limited direct evidence exists for the target compound’s bioactivity. However, analogs like the pyrazolo-benzothiazine derivative in show IC₅₀ values in the low micromolar range against cyclooxygenase-2 (COX-2), suggesting a plausible mechanism for anti-inflammatory action.
- SAR Insights : The presence of sulfone and methylbenzyl groups correlates with enhanced metabolic stability in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
